3-[(3,5-Dimethylphenyl)methyl]pyrrolidine
Description
Contextualization of Pyrrolidine (B122466) Scaffolds in Contemporary Synthetic Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant structural motifs in modern organic and medicinal chemistry. nih.gov This scaffold is a cornerstone in the architecture of a vast array of biologically active natural products, including many alkaloids, and is a prevalent feature in numerous pharmaceuticals. nih.govwikipedia.org Its importance is underscored by its presence in approximately 60% of small molecule drugs approved by the U.S. Food and Drug Administration that contain a nitrogen heterocycle. researchgate.net
The value of the pyrrolidine scaffold is derived from several key attributes. Its three-dimensional, non-planar structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, which is crucial for designing molecules that can interact effectively with complex biological targets like enzymes and receptors. nih.gov The pyrrolidine ring can contain up to four stereogenic centers, offering a high degree of stereochemical diversity that is essential for optimizing molecular recognition and biological activity. nih.gov Furthermore, the nitrogen atom imparts basicity and can serve as a key point for substitution and functionalization, influencing properties such as solubility and bioavailability. nih.gov
Academic Rationale for Research on 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine
While specific research on this compound is not extensively documented in peer-reviewed literature, the academic rationale for investigating such a compound is strong and can be inferred from the broad interest in 3-substituted pyrrolidines. This class of molecules is recognized for its potent and diverse biological activities. nih.gov The substitution at the 3-position of the pyrrolidine ring is a common strategy in drug discovery to modulate the pharmacological profile of a lead compound.
The "3-arylmethyl" or, more specifically, the 3-benzylpyrrolidine (B112086) motif is of particular interest. The introduction of an aromatic ring via a methylene (B1212753) linker provides a structural element capable of engaging in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. The specific 3,5-dimethylphenyl group in the title compound offers a distinct substitution pattern that can influence its steric and electronic properties, potentially leading to selective interactions with specific receptors or enzymes. For instance, analogues such as 1-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netnih.gov Therefore, the synthesis and study of this compound would be a logical step in programs aimed at discovering novel therapeutic agents, particularly those targeting the central nervous system.
Historical Overview of Relevant Methodologies for Substituted Pyrrolidine Synthesis
The synthesis of the pyrrolidine core has been a subject of intense research for over a century, with methods evolving from classical, often harsh, procedures to highly sophisticated and stereoselective catalytic transformations. ontosight.ai
Early Methods and Foundational Reactions: Historically, the construction of the pyrrolidine ring often relied on the cyclization of linear precursors. One of the earliest approaches involved the treatment of a 1,4-dihaloalkane with a primary amine. thieme-connect.com Another classical method is the reductive amination of dicarbonyl compounds, such as succinaldehyde, with a primary amine, followed by reduction of the resulting imine or enamine intermediates. thieme-connect.com
The Advent of 1,3-Dipolar Cycloaddition: A major breakthrough in pyrrolidine synthesis came with the work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloadditions. wikipedia.orgnih.gov This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. wikipedia.org This method allows for the direct and often highly stereocontrolled construction of the pyrrolidine ring with the potential to create multiple stereocenters in a single step. rsc.orgacs.org The generation of the transient azomethine ylide intermediate is key, and various methods have been developed, including the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde. acs.org
Modern Catalytic Methodologies: In recent decades, transition-metal catalysis has revolutionized the synthesis of substituted pyrrolidines. Palladium-catalyzed reactions, in particular, have proven to be exceptionally versatile. For instance, the palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct route to 3-aryl pyrrolidines from readily available starting materials. researchgate.netnih.govnih.gov This method contrasts with the more traditional Mizoroki-Heck reactions on related substrates, which typically yield unsaturated products. researchgate.net Other modern approaches include intramolecular C-H amination reactions, which provide an efficient way to form the pyrrolidine ring from acyclic amine precursors. organic-chemistry.org
The table below summarizes some key historical and modern approaches to pyrrolidine synthesis.
| Synthetic Methodology | Description | Era of Development |
| Intramolecular Cyclization of Dihalides | Reaction of a 1,4-dihalobutane with a primary amine to form the pyrrolidine ring. | Early 20th Century |
| Reductive Amination of Dicarbonyls | Cyclocondensation of a 1,4-dicarbonyl compound (e.g., succinaldehyde) with an amine, followed by reduction. | Early to Mid-20th Century |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between an azomethine ylide and an alkene to form the pyrrolidine ring. | Mid-20th Century (Huisgen) |
| Palladium-Catalyzed Hydroarylation | Direct addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166), catalyzed by palladium. | Late 20th - Early 21st Century |
| Intramolecular C-H Amination | Transition-metal-catalyzed or radical-mediated cyclization of an acyclic amine precursor via insertion into a C-H bond. | Early 21st Century |
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-5-11(2)7-13(6-10)8-12-3-4-14-9-12/h5-7,12,14H,3-4,8-9H2,1-2H3 |
InChI Key |
FVAQCMLYQCRCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CCNC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 3,5 Dimethylphenyl Methyl Pyrrolidine and Its Analogs
Retrosynthetic Analysis of the 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine Skeleton
Retrosynthetic analysis of the this compound skeleton suggests several key disconnections to identify potential starting materials and synthetic routes. The primary disconnection points are the C-C bond linking the dimethylphenyl group to the pyrrolidine (B122466) ring and the various bonds within the pyrrolidine ring itself.
One common strategy involves disconnecting the arylmethyl substituent at the C3 position. This leads to a 3-functionalized pyrrolidine synthon (e.g., an ester, halide, or triflate) and a (3,5-dimethylphenyl)methyl organometallic reagent (e.g., a Grignard or organocuprate reagent). Alternatively, the disconnection can envision an electrophilic (3,5-dimethylphenyl)methyl halide and a nucleophilic pyrrolidine-3-enolate or a related carbanion equivalent.
A more fundamental approach involves the deconstruction of the pyrrolidine ring. This de novo strategy breaks the ring down into acyclic precursors. For instance, a disconnection across the N1-C2 and C4-C5 bonds points towards a 1,4-dicarbonyl compound or its equivalent, which can be cyclized with an amine source. Another possibility is a disconnection across the N1-C5 and C2-C3 bonds, suggesting an intramolecular cyclization of a functionalized amine, such as an amino alkene or amino alkyne. researchgate.netresearchgate.net These strategies form the basis for the various synthetic methods discussed in subsequent sections.
De Novo Synthesis Approaches to the Pyrrolidine Core
De novo synthesis, which involves constructing the heterocyclic ring from acyclic precursors, is a powerful strategy for creating substituted pyrrolidines. nih.gov This approach offers high flexibility in introducing substituents at various positions on the ring by modifying the acyclic starting materials.
Cyclization Reactions in Pyrrolidine Ring Formation
Cyclization reactions are a cornerstone of pyrrolidine synthesis, where a linear precursor is induced to form the five-membered ring. The specific nature of the reaction dictates the required functional groups in the starting material and the resulting substitution pattern.
Intramolecular cycloaddition reactions provide an efficient means to construct the pyrrolidine ring, often with excellent stereocontrol. The [3+2] cycloaddition of azomethine ylides is a prominent example. In this reaction, an azomethine ylide, generated in situ from various precursors like N-metalated imines or by thermal/photochemical ring-opening of aziridines, reacts with an alkene tethered to the ylide. acs.orgmdpi.com This process generates a highly substituted pyrrolidine ring in a single, concerted step.
Another powerful method is the intramolecular Diels-Alder reaction, where a diene and a dienophile tethered within the same molecule react to form a bicyclic system containing the pyrrolidine ring, which can then be further modified. acs.org Similarly, the thermolysis of allenyl azides can lead to the formation of bicyclic and tricyclic pyrrolidine-containing structures through a cascade reaction thought to involve azatrimethylenemethane intermediates. nih.gov
| Cycloaddition Strategy | Precursors | Key Features |
| [3+2] Cycloaddition | Azomethine ylides with tethered alkenes | Forms two bonds simultaneously; good for stereocontrol. acs.orgrsc.org |
| Diels-Alder Reaction | Tethered diene and dienophile | Creates bicyclic systems; offers high stereoselectivity. acs.org |
| Allenyl Azide Cycloaddition | 5-Azidoallenes | Cascade reaction leading to complex polycyclic pyrrolidines. nih.gov |
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of various heterocyclic compounds, including pyrrolidines. researchgate.net This reaction typically employs ruthenium-based catalysts, such as Grubbs catalysts, to cyclize an acyclic diene or enyne precursor. acs.orgorganic-chemistry.org For pyrrolidine synthesis, a common precursor is an N-protected diallylamine (B93489) or a related amino-diene. The reaction proceeds by forming a new carbon-carbon double bond within the ring, yielding a dihydropyrrole (pyrroline), which can then be easily reduced to the corresponding pyrrolidine. sci-hub.se
The ring-closing enyne metathesis (RCEM) is another variant that produces a conjugated diene within the cyclic structure, offering further opportunities for functionalization. organic-chemistry.orgacs.orgnih.gov The tolerance of RCM catalysts to a wide range of functional groups makes it a highly attractive method for synthesizing complex and diversely substituted pyrrolidine analogs.
| Catalyst Generation | Substrate Type | Product | Reference |
| Grubbs 1st Gen | Enyne | Pyrrolidine Derivative | acs.org |
| Grubbs 2nd Gen | Enyne | Pyrrolidine Derivative | organic-chemistry.org |
| Grubbs Catalyst | N-diallyl sulfonamide | Dihydropyrrole | sci-hub.se |
Palladium-catalyzed reactions offer a direct route to pyrrolidine and pyrrolidinone structures. Aminocarbonylation, in particular, involves the introduction of a carbonyl group and a nitrogen atom in a cyclization cascade. For instance, a domino aminocarbonylation of alkynols using a palladium catalyst can produce substituted itaconimides (a derivative of pyrrolidine-2,5-dione), which are valuable heterocyclic structures. acs.orgnih.gov
Another relevant palladium-catalyzed process is the hydroarylation of pyrrolines. This method allows for the direct introduction of an aryl group at the 3-position of a pre-formed pyrroline (B1223166) ring, yielding 3-aryl pyrrolidines. nih.gov While not a de novo synthesis of the ring itself, it represents a key strategy for synthesizing the target compound from a simpler pyrrolidine precursor. This process is particularly effective for N-alkyl pyrrolines, providing a direct route to molecules with significant biological potential. nih.gov
Multi-Component Reactions for Pyrrolidine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular complexity. researchgate.net They are atom-economical and offer a streamlined approach to building libraries of compounds like substituted pyrrolidines. tandfonline.com
One common MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide generated in situ from an amino acid and an aldehyde, which then reacts with a dipolarophile. tandfonline.com This one-pot process can create multiple stereocenters with a high degree of control. acs.orgnih.gov Various MCRs have been developed that utilize different starting materials and catalysts to afford a wide array of highly functionalized pyrrolidine derivatives in a single synthetic step. mdpi.combeilstein-journals.org
| MCR Approach | Reactants | Key Feature |
| Asymmetric [3+2] Cycloaddition | Optically active phenyldihydrofuran, N-tosyl imino ester, silane (B1218182) reagents | Constructs up to three stereogenic centers in one step. acs.orgnih.gov |
| [3+2] Cycloaddition | Aldehydes, amino acid esters, chalcones | One-pot synthesis of pyrrolidine-2-carboxylates. tandfonline.com |
| I-4CR | Aldehyde, malonodinitrile, isocyanide, phenanthridine | Forms phenanthridopyrrolidines in excellent yields. mdpi.com |
Derivatization and Functionalization Strategies for the 3,5-Dimethylphenyl Moiety
The 3,5-dimethylphenyl group offers several positions for further functionalization, which can be crucial for modulating the pharmacological properties of the final compound. The primary strategies for its derivatization involve electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a variety of substituents onto the 3,5-dimethylphenyl ring. The two methyl groups are ortho, para-directing and activating, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to them. In the case of the 3,5-dimethylphenyl moiety, the positions ortho to one methyl group and para to the other (C2, C4, and C6) are activated. However, the C2 position is sterically hindered by the two adjacent methyl groups. Therefore, electrophilic substitution is most likely to occur at the C4 (para to both methyls in relation to the point of attachment of the benzyl (B1604629) group) and C6 positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.
Nitration: The introduction of a nitro group (–NO2) can be achieved using a mixture of nitric acid and sulfuric acid. This nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. chemguide.co.uklibretexts.org The resulting aryl halides are versatile intermediates for cross-coupling reactions.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. For instance, the acylation of m-xylene (B151644) with acetyl chloride yields a single product, 2,4-dimethylacetophenone, in high yield. askfilo.comrsc.org This highlights the regioselectivity of the reaction on a similar 1,3-dimethylated benzene (B151609) ring.
The regioselectivity of these reactions is summarized in the table below.
| Reaction | Reagents | Expected Major Products on 3,5-Dimethylphenyl Moiety |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(pyrrolidin-3-ylmethyl)-3,5-dimethylbenzene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(pyrrolidin-3-ylmethyl)-3,5-dimethylbenzene |
| Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-2,6-dimethylphenyl)methyl]pyrrolidine |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Starting from a halogenated derivative of this compound, such as a bromo-substituted analog, various groups can be introduced onto the aromatic ring.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For example, a bromo-substituted 3,5-dimethylphenyl moiety can be coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally gives high yields. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This can be used to introduce alkenyl substituents onto the 3,5-dimethylphenyl ring.
A summary of representative transition metal-catalyzed cross-coupling reactions for the functionalization of a bromo-substituted 3,5-dimethylphenyl moiety is presented below.
| Reaction | Catalyst | Coupling Partners | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/vinyl boronic acid | Biaryl or Styrenyl derivative |
| Heck | Pd(OAc)₂ | Alkene | Alkenyl-substituted derivative |
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure this compound is of significant importance. The main approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
Chiral Auxiliary Approaches
In this strategy, a chiral auxiliary is temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of 3-substituted pyrrolidines, chiral auxiliaries derived from amino acids, such as proline or valine, can be employed. For instance, a chiral auxiliary can be attached to the pyrrolidine nitrogen, directing the introduction of the (3,5-dimethylphenyl)methyl group to one face of the pyrrolidine ring, leading to a diastereoselective synthesis. Subsequent removal of the auxiliary provides the enantiomerically enriched product.
Asymmetric Catalysis in Key Synthetic Steps
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.
Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can be used to catalyze the asymmetric synthesis of substituted pyrrolidines. unibo.it For example, organocatalytic asymmetric Michael additions to α,β-unsaturated aldehydes or ketones can be a key step in constructing the chiral pyrrolidine ring with a substituent at the 3-position. rsc.org The catalyst guides the reactants to form one enantiomer preferentially.
Transition Metal Catalysis: Chiral transition metal complexes can also be used to catalyze enantioselective reactions. For example, asymmetric hydrogenation of a suitable pyrroline precursor using a chiral rhodium or ruthenium catalyst could yield the desired enantiomer of this compound.
Below is a table summarizing some asymmetric catalytic approaches for the synthesis of substituted pyrrolidines.
| Catalytic Approach | Catalyst Type | Key Reaction | Stereocontrol |
| Organocatalysis | Chiral amine (e.g., prolinol derivative) | Asymmetric Michael Addition | High enantioselectivity |
| Transition Metal Catalysis | Chiral Rhodium-phosphine complex | Asymmetric Hydrogenation | High enantioselectivity |
Resolution Techniques for Enantiomeric Separation
Resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through several methods.
Diastereomeric Salt Formation: This is a classical resolution technique where the racemic amine (pyrrolidine) is reacted with a chiral acid to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. whiterose.ac.uk Enzymatic resolutions, using lipases for example, are a common form of kinetic resolution for the synthesis of chiral amines and alcohols. rsc.org
The following table outlines the principles of these resolution techniques.
| Resolution Technique | Principle | Separated Species |
| Diastereomeric Salt Formation | Different solubility of diastereomeric salts | Diastereomeric salts |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent/catalyst | Enriched unreacted enantiomer and product from the faster-reacting enantiomer |
Green Chemistry Principles Applied to the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of pharmacologically relevant molecules, including this compound and its analogs. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. This section explores the potential and reported applications of green chemistry in the synthesis of this class of compounds, focusing on alternative energy sources, greener solvent choices, and catalyst-free methodologies.
The application of green chemistry to the synthesis of this compound and its analogs is an evolving area of research. While specific studies on this particular molecule are limited, the broader field of pyrrolidine synthesis offers valuable insights into more sustainable manufacturing practices. Methodologies such as microwave-assisted synthesis, the use of environmentally benign solvents, and biocatalysis present promising avenues for reducing the environmental footprint associated with the production of these valuable chemical entities. Future research will likely focus on integrating these green principles into scalable and economically viable synthetic routes.
Alternative Energy Sources: Microwave and Ultrasound-Assisted Synthesis
Conventional synthetic methods often rely on prolonged heating, which is energy-intensive. Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry, offering significant reductions in reaction times and often leading to higher yields and purer products.
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can dramatically accelerate reaction rates. While a specific microwave-assisted synthesis for this compound is not extensively documented, the synthesis of related structures, such as 3-benzylpyrrolidine-2-carboxylic acids, has been successfully achieved using this technology. upenn.edu This suggests the high potential for adapting MAOS to the synthesis of the target compound, likely reducing reaction times from hours to minutes.
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to create acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. This process generates localized high temperatures and pressures, which can enhance reaction rates and yields. The application of ultrasound has been beneficial in the synthesis of various heterocyclic compounds, and its use in the preparation of 3-substituted pyrrolidines could offer a greener alternative to conventional heating methods. ambeed.com
Table 1: Comparison of Conventional and Alternative Energy Sources in Pyrrolidine Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Energy Transfer | Conduction and convection | Direct dielectric heating | Acoustic cavitation |
| Heating | Slow and non-uniform | Rapid and uniform | Localized high temperature and pressure |
| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Yields | Often moderate | Generally higher | Often improved |
| Purity | Variable, may require extensive purification | Often higher, with fewer byproducts | Can be higher |
| Scalability | Well-established | Can be challenging for large scale | Can be challenging for large scale |
Greener Solvents and Catalyst-Free Approaches
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The development of syntheses that utilize water, supercritical fluids, or biodegradable solvents is a key goal. For instance, multicomponent reactions for the synthesis of highly substituted pyrrolidines have been developed in environmentally friendly solvents like ionic liquids. bohrium.com
Furthermore, the development of catalyst-free synthetic methods is highly desirable, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. While many syntheses of 3-substituted pyrrolidines rely on catalysis, some catalyst-free approaches have been reported for related structures. bhu.ac.in For example, the reaction of active methylene (B1212753) compounds with sarcosine (B1681465) and formaldehyde (B43269) can yield 3-substituted pyrrolidines under mild, catalyst-free conditions. researchgate.net Adapting such a strategy for the synthesis of this compound could significantly enhance its green profile.
Palladium-catalyzed hydroarylation is a known method for producing 3-aryl pyrrolidines. researchgate.netchemrxiv.org While effective, this method traditionally uses a heavy metal catalyst. A greener adaptation of this process could involve the use of more benign catalysts or developing conditions that allow for catalyst recycling.
Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and are biodegradable. While the direct biocatalytic synthesis of this compound has not been reported, the potential for using enzymes in the synthesis of pyrrolidine derivatives is an active area of research. For example, repurposed enzymes have been used for the diastereo- and enantioselective synthesis of cyclopropanol (B106826) derivatives, which are precursors to a variety of molecules. ambeed.com This highlights the potential for developing enzymatic routes to key intermediates in the synthesis of the target compound.
Chemical Reactivity and Transformation Pathways of the Pyrrolidine Scaffold
Reactivity of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom in the pyrrolidine ring is a secondary amine, making it both basic and nucleophilic. nih.gov This inherent reactivity allows for a variety of transformations directly involving the nitrogen center.
As a typical secondary amine, the pyrrolidine nitrogen in 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine is expected to readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically achieved by treating the pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide in an SN2 reaction.
N-Acylation: This process introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. Common acylating agents include acyl chlorides and acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acid generated.
The table below summarizes typical N-alkylation and N-acylation reactions applicable to the pyrrolidine scaffold.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| N-Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |
| Reductive Amination | Aldehyde/Ketone | Tertiary Amine | Reducing Agent (e.g., NaBH(OAc)₃) |
N-Heterocyclic Carbenes (NHCs) are powerful organocatalysts and ligands, and their precursors are typically azolium salts. beilstein-journals.org While imidazolium (B1220033) and imidazolinium salts are the most common NHC precursors, the pyrrolidine nitrogen of this compound could theoretically be incorporated into such a structure. beilstein-journals.orgnih.gov
This transformation is not a direct reaction but a multi-step synthetic sequence. A common strategy involves the construction of a five-membered ring that includes the original pyrrolidine nitrogen. For instance, creating an imidazolinium salt precursor would require reacting a diamine with a C1 building block like triethyl orthoformate. researchgate.net To apply this to the target molecule, one would first need to introduce a second nitrogen-containing functionality, for example, by N-alkylation with a 2-haloethylamine derivative, followed by cyclization to form the new heterocyclic ring fused or linked to the pyrrolidine. The resulting bicyclic or spirocyclic structure could then be quaternized to yield the final NHC precursor salt.
Transformations at the Pyrrolidine Ring Carbons
The carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen (α-carbons), are susceptible to functionalization.
The α-carbons (C2 and C5 positions) of the pyrrolidine ring are activated by the adjacent nitrogen atom and can be functionalized through pathways that typically involve the formation of an iminium ion or an enamine intermediate. rsc.org Redox-neutral methods have been developed for the direct α-C–H arylation of pyrrolidines using agents like quinone monoacetal as an oxidant and a base. rsc.orgrsc.org
The general mechanism involves the oxidation of the pyrrolidine to form a cyclic iminium ion. rsc.org This electrophilic intermediate is then attacked by a nucleophile (such as an aryl boronic acid, indole, or naphthol) to yield the α-substituted pyrrolidine. rsc.orgrsc.org The steric bulk of the 3-[(3,5-dimethylphenyl)methyl] substituent at the C3 position would likely influence the regioselectivity of this functionalization, potentially favoring attack at the less hindered C5 position.
The following table details examples of α-functionalization reactions on the pyrrolidine scaffold.
| Reaction | Oxidizing Agent | Nucleophile | Catalyst/Base | Product | Reference |
| α-Arylation | Quinone Monoacetal | Naphthol | DABCO | α-(Naphthyl)pyrrolidine | rsc.org |
| α-Arylation | Quinone Monoacetal | Indole | DABCO | α-(Indolyl)pyrrolidine | rsc.org |
| α-Alkylation | N/A (Hydride Transfer) | Organolithium (RLi) | Ketone (Hydride Acceptor) | α-Alkylpyrrolidine | nih.gov |
The pyrrolidine ring is an unstrained cyclic amine, making the cleavage of its C-N bonds challenging. However, recent advancements have enabled such transformations, providing pathways to linear amines or other heterocyclic systems. researchgate.net
One strategy involves the "skeletal remodeling" of the pyrrolidine framework. researchgate.net For instance, N-acyl or N-benzoyl pyrrolidines can undergo reductive C-N bond cleavage using a combination of Lewis acid and photoredox catalysis to yield linear N-benzoyl amines. researchgate.net Another approach involves the reaction of pyrrolidines with difluorocarbene, which can lead to ring-opening and the formation of N-formamides. researchgate.net
Ring rearrangement reactions are also known. For example, treating certain α-hydroxyphosphonate derivatives of proline (a pyrrolidine derivative) with deoxyfluorinating reagents can induce a ring expansion, transforming the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring via an aziridinium (B1262131) intermediate. nih.gov
Reaction Mechanisms Involving the 3,5-Dimethylphenyl Group
The 3,5-dimethylphenyl group attached at the C3 position primarily influences the reactivity of the pyrrolidine scaffold through steric and electronic effects. wikipedia.orgnumberanalytics.com
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating through hyperconjugation. This effect is transmitted inductively through the methylene (B1212753) linker to the pyrrolidine ring. While modest, this electron-donating character can slightly increase the electron density of the ring system, potentially enhancing the basicity and nucleophilicity of the pyrrolidine nitrogen atom compared to an unsubstituted benzyl group.
Steric Effects: The most significant influence of the 3,5-dimethylphenylmethyl group is steric hindrance. wikipedia.org This bulky substituent can impede the approach of reagents to certain positions on the pyrrolidine ring. For instance, reactions at the C3 carbon would be highly hindered. Furthermore, the substituent can direct incoming reagents to the less hindered face of the pyrrolidine ring in reactions occurring at other positions (e.g., α-functionalization at C2 or C5), thereby controlling the diastereoselectivity of the transformation. This steric bulk can also slow the rate of reactions that require the approach of a large reagent to the nitrogen atom. rsc.org
Influence on Pyrrolidine Reactivity via Electronic Effects
The 3,5-dimethylphenylmethyl substituent primarily exerts its electronic influence on the pyrrolidine ring through inductive effects. The benzyl group, in general, is weakly electron-withdrawing inductively due to the sp² hybridized carbons of the phenyl ring, which are more electronegative than the sp³ hybridized carbons of the pyrrolidine ring. However, the two methyl groups on the phenyl ring at the meta positions (3 and 5) are electron-donating through hyperconjugation and induction.
A study on the photolysis of 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds demonstrated that electron-donating groups on the phenyl ring can influence reaction rates, suggesting that such substitutions can have measurable electronic consequences. researchgate.net While the context is different, it highlights the principle of substituent effects on a benzyl moiety.
Steric Hindrance Effects on Reaction Selectivity
Steric hindrance plays a significant role in the chemical reactions of this compound, primarily influencing the regioselectivity and stereoselectivity of reactions involving the pyrrolidine ring. youtube.com The 3,5-dimethylphenylmethyl group is a bulky substituent, and its presence at the C-3 position can impede the approach of reagents to certain faces of the pyrrolidine ring.
For reactions involving the nitrogen atom, such as alkylation or acylation, the steric bulk of the C-3 substituent is less likely to have a major impact as the reaction occurs at a distance. However, for reactions involving the carbon atoms of the pyrrolidine ring, particularly at the adjacent C-2 and C-4 positions, the steric hindrance of the 3,5-dimethylphenylmethyl group can be substantial. This steric crowding can direct incoming electrophiles or nucleophiles to the less hindered face of the ring, leading to a high degree of diastereoselectivity.
For instance, in nucleophilic substitution reactions where the pyrrolidine nitrogen acts as the nucleophile, the bulky substituent can influence the trajectory of the approach to the electrophile. libretexts.org The magnitude of this steric hindrance is significant and can be a determining factor in the feasibility and outcome of certain reactions. youtube.comlibretexts.org The presence of bulky substituents can slow down reaction rates by hindering the approach of reactants. numberanalytics.com
The following table summarizes the expected influence of the 3,5-dimethylphenylmethyl substituent on the reactivity of the pyrrolidine scaffold:
| Feature | Electronic Effect | Steric Effect |
| Pyrrolidine Nitrogen | Minor increase in basicity and nucleophilicity due to the electron-donating methyl groups. | Minimal direct impact on reactions at the nitrogen, but may influence the conformation of the ring and thus indirectly affect reactivity. |
| Pyrrolidine Ring (C-2, C-4, C-5) | Negligible direct electronic effect. | Significant steric hindrance, leading to regioselective and stereoselective reactions. Can direct incoming reagents to the less hindered face of the ring. |
Role as a Building Block in Complex Molecular Architectures
The pyrrolidine ring is a common structural motif in a vast array of biologically active natural products and complex molecular architectures. d-nb.infonih.gov Substituted pyrrolidines, such as this compound, serve as valuable chiral building blocks in the synthesis of these intricate molecules.
Application in Natural Product Synthesis Scaffolds
Pyrrolidine alkaloids, a class of natural products characterized by the presence of a pyrrolidine ring, exhibit a wide range of biological activities, including neuroexcitatory and memory-enhancing properties. d-nb.infonih.gov The synthesis of these alkaloids often relies on the use of pre-functionalized pyrrolidine precursors.
While specific examples utilizing this compound in natural product synthesis are not prominently documented, the 3-benzylpyrrolidine (B112086) scaffold is a key component in various synthetic strategies. For instance, the synthesis of various 2-substituted pyrrolidine alkaloids has been achieved using chiral pool strategies starting from functionalized pyrrolidines. nih.govresearchgate.net The 3,5-dimethylphenylmethyl group in the target compound could offer a unique lipophilic and sterically defined handle to explore structure-activity relationships in novel alkaloid analogs.
The synthesis of polyhydroxylated pyrrolidine alkaloids, such as those isolated from mulberry plants, often involves the stereocontrolled formation of the pyrrolidine ring. researchgate.net A pre-existing, stereochemically defined building block like this compound could potentially be integrated into such synthetic routes to create novel analogs with modified pharmacological profiles.
Integration into Polycyclic Systems
The construction of polycyclic frameworks containing a pyrrolidine ring is a significant area of research in organic synthesis, driven by the prevalence of such structures in medicinal chemistry and materials science. mdpi.comnih.gov Various synthetic methodologies have been developed to fuse additional rings onto a pyrrolidine core.
Substrate-controlled diversity-oriented synthesis has been employed to create complex spiro polycyclic systems from pyrrolidine precursors through cycloaddition reactions. mdpi.comnih.gov The substituent at the C-3 position of the pyrrolidine can play a crucial role in directing the stereochemical outcome of these annulation reactions. The bulky 3,5-dimethylphenylmethyl group would be expected to exert significant stereocontrol in such transformations, leading to the formation of specific diastereomers.
The following table provides a hypothetical overview of the potential applications of this compound as a building block, based on the known chemistry of related compounds:
| Application Area | Potential Role of this compound | Rationale |
| Natural Product Analogs | Introduction of a lipophilic and sterically demanding group to modify biological activity. | The 3,5-dimethylphenylmethyl moiety can alter the binding affinity and selectivity for biological targets. |
| Polycyclic Scaffolds | A chiral precursor for the diastereoselective synthesis of fused or spirocyclic systems. | The steric bulk of the substituent can control the facial selectivity of cycloaddition and annulation reactions. |
| Asymmetric Catalysis | As a chiral ligand or auxiliary. | The defined stereochemistry and steric profile could be exploited in asymmetric transformations. |
Computational and Theoretical Investigations of 3 3,5 Dimethylphenyl Methyl Pyrrolidine
Quantum Chemical Calculations on Molecular Geometry and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and predict various molecular attributes.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT studies on pyrrolidine (B122466) derivatives are instrumental in determining their preferred three-dimensional structures. For 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine, the primary conformational flexibility arises from the puckering of the pyrrolidine ring and the orientation of the (3,5-dimethylphenyl)methyl substituent.
The pyrrolidine ring typically adopts non-planar envelope (E) or twisted (T) conformations to alleviate steric strain. The substituent at the 3-position can exist in either an axial or an equatorial position relative to the ring. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to calculate the relative energies of these different conformers. arabjchem.org
Table 1: Calculated Relative Energies of this compound Conformers using DFT
| Conformer | Pyrrolidine Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (E) | Equatorial | 0.00 |
| 2 | Envelope (E) | Axial | 1.58 |
| 3 | Twist (T) | Equatorial | 0.45 |
| 4 | Twist (T) | Axial | 2.10 |
Note: The data presented in this table is illustrative and based on typical energy differences found in substituted pyrrolidines. Specific calculations for this compound would be required for precise values.
These calculations would likely indicate that the conformer with the bulky (3,5-dimethylphenyl)methyl group in an equatorial position is the most stable, as this minimizes steric interactions with the pyrrolidine ring. The energy difference between the equatorial and axial conformers provides insight into the conformational dynamics of the molecule.
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods, which are based on first principles without empirical parameterization, provide a detailed picture of a molecule's electronic structure. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be used to analyze molecular orbitals, electron density distribution, and electrostatic potential.
For this compound, ab initio calculations can elucidate the distribution of electron density, highlighting nucleophilic and electrophilic regions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the molecule's reactivity. The HOMO is typically localized on the nitrogen atom of the pyrrolidine ring, indicating its nucleophilic character, while the LUMO may be distributed over the aromatic ring and the pyrrolidine ring.
Table 2: Calculated Electronic Properties of this compound using Ab Initio Methods
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: These values are representative and derived from general knowledge of similar molecular structures. Precise ab initio calculations would be necessary for accurate data on the target compound.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov By simulating the movements of atoms based on a force field, MD simulations can explore the entire conformational landscape of this compound, including the transitions between different puckered forms of the pyrrolidine ring and the rotation of the side chain.
MD simulations can reveal the flexibility of the molecule and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The results of an MD simulation are often visualized as a Ramachandran-like plot, showing the preferred dihedral angles and the regions of conformational space that the molecule explores.
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control the reaction's outcome.
Energetic Profiles of Key Synthetic Steps
The synthesis of this compound can involve several key steps, such as the formation of the pyrrolidine ring or the introduction of the (3,5-dimethylphenyl)methyl group. Theoretical calculations can be used to model the energetic profile of these reactions. For example, in a potential synthesis involving the alkylation of a pyrrolidine precursor, DFT calculations can determine the activation energy of the reaction, providing insights into the reaction rate and the feasibility of the proposed synthetic route.
Table 3: Illustrative Energetic Profile for a Synthetic Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.00 |
| Transition State | +25.3 |
| Products | -15.8 |
Note: This data is a hypothetical example for an alkylation reaction and does not represent a specific calculated pathway for the synthesis of this compound.
Prediction of Regioselectivity and Stereoselectivity
Many reactions involved in the synthesis of substituted pyrrolidines can lead to multiple products. Computational methods can be invaluable in predicting the regioselectivity and stereoselectivity of such reactions. For instance, if the synthesis involves a cyclization reaction to form the pyrrolidine ring, theoretical calculations can be used to compare the activation energies of the competing pathways leading to different regioisomers or stereoisomers.
By modeling the transition states for the formation of different isomers, it is possible to predict which product will be favored kinetically. This predictive capability is highly valuable in designing efficient and selective synthetic strategies.
Computational Docking Studies with Model Catalytic Sites
Computational docking is a powerful in-silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can provide valuable insights into its potential role as a ligand or organocatalyst by modeling its interactions with the active sites of enzymes or model catalytic systems.
Given the structural similarity of this compound to known organocatalysts, particularly those based on the pyrrolidine scaffold, it is plausible to hypothesize its interaction with various catalytic sites. Docking simulations would typically involve a rigid or flexible model of the this compound molecule and a well-defined catalytic pocket. The goal is to identify the most stable binding mode and quantify the binding affinity, often expressed as a docking score or binding energy.
For instance, in studies of similar pyrrolidine-based catalysts, docking has been employed to understand the stereoselectivity of asymmetric reactions. The interactions of the catalyst with the substrates within a model transition state assembly are analyzed to rationalize the observed enantiomeric excess. For this compound, key interactions could involve hydrogen bonding with the pyrrolidine nitrogen, as well as steric and hydrophobic interactions involving the 3,5-dimethylphenyl group.
Table 1: Hypothetical Docking Scores of this compound with Model Catalytic Sites
| Model Catalytic Site | Putative Reaction Type | Docking Score (kcal/mol) | Key Interactions Observed in Silico |
| Aldolase Active Site Model | Aldol (B89426) Reaction | -8.5 | Hydrogen bonding with pyrrolidine N-H, π-π stacking with dimethylphenyl ring |
| Michael Acceptor Complex | Michael Addition | -7.9 | Steric hindrance from the 3,5-dimethyl groups influencing approach trajectory |
| Diels-Alder Transition State Model | Diels-Alder Cycloaddition | -9.2 | Hydrophobic interactions with the benzyl (B1604629) moiety, shape complementarity |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values observed for similar organocatalysts.
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Modeling
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their observed reactivity or selectivity in a particular chemical reaction. For a compound like this compound, developing such a model would involve synthesizing and testing a library of structurally related derivatives and then using computational chemistry to derive a set of molecular descriptors for each derivative.
Descriptors for Reactivity Prediction
A variety of molecular descriptors can be calculated using computational methods, primarily Density Functional Theory (DFT), to build robust QSRR/QSSR models. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule and are often crucial in predicting reactivity.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap often correlates with higher reactivity.
Mulliken and Natural Population Analysis (NPA) Charges: These methods provide information about the partial atomic charges on each atom in the molecule, highlighting potential nucleophilic and electrophilic centers.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which can significantly influence its ability to interact with other molecules.
Thermodynamic Descriptors: These descriptors provide information about the energetic properties of the molecule.
Enthalpy of Formation: This value can be calculated computationally and provides an indication of the molecule's stability.
Gibbs Free Energy of Activation: For a given reaction, the activation energy can be calculated for a series of related catalysts to correlate with their reactivity.
Table 2: Selected Calculated Descriptors for Hypothetical Derivatives of this compound for QSRR Modeling
| Derivative Substitution on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | Steric Hindrance (Å) | Calculated Reactivity (Arbitrary Units) |
| 3,5-Dimethyl (Parent) | -5.8 | -0.2 | 4.5 | 1.0 |
| 3,5-Di-tert-butyl | -5.9 | -0.1 | 6.2 | 0.7 |
| 3,5-Difluoro | -6.2 | -0.5 | 3.8 | 1.5 |
| Unsubstituted | -5.7 | -0.3 | 4.1 | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization and identification of new compounds. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted with a reasonable degree of accuracy. These predicted spectra can aid in the structural elucidation of the compound and its derivatives.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally by performing a frequency analysis on the optimized geometry. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to generate a theoretical IR spectrum. This can be particularly useful for identifying characteristic functional group vibrations and for confirming the structure of the synthesized compound by comparing the calculated spectrum with the experimental one.
Table 3: Hypothetical Comparison of Experimental and Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Experimental Value (Hypothetical) | Predicted Value (DFT/B3LYP/6-31G*) |
| ¹H NMR Chemical Shift (pyrrolidine CH) | 3.1 ppm | 3.0 ppm |
| ¹³C NMR Chemical Shift (aromatic C-CH₃) | 21.5 ppm | 21.2 ppm |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3365 cm⁻¹ |
| IR Frequency (C-H aromatic stretch) | 3050 cm⁻¹ | 3058 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential agreement between experimental and computed values.
Applications in Asymmetric Catalysis and Ligand Design
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine as a Chiral Organocatalyst
The secondary amine functionality of the pyrrolidine (B122466) ring is the cornerstone of its organocatalytic activity, enabling it to participate in both enamine and iminium ion catalysis.
Proline and its derivatives catalyze reactions through two primary pathways. nih.govnumberanalytics.com In enamine catalysis , the pyrrolidine nitrogen reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. nih.govnumberanalytics.com This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product. The stereochemistry of the product is dictated by the chiral environment of the pyrrolidine catalyst, which directs the approach of the electrophile to one face of the enamine.
Conversely, in iminium ion catalysis , the pyrrolidine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The chiral pyrrolidine catalyst shields one face of the iminium ion, leading to a highly enantioselective addition of the nucleophile.
The 3-[(3,5-dimethylphenyl)methyl] substituent is expected to play a crucial role in enhancing the stereoselectivity of these processes by creating a well-defined and sterically hindered chiral pocket around the active catalytic site.
The asymmetric aldol (B89426) reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds. nih.govnih.gov Proline-derived organocatalysts are known to effectively catalyze the direct aldol reaction between ketones and aldehydes.
In a hypothetical scenario, this compound could catalyze the reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856). The proposed catalytic cycle would involve the formation of an enamine from the catalyst and acetone. The bulky 3,5-dimethylphenylmethyl group would then direct the approach of the 4-nitrobenzaldehyde to a specific face of the enamine, leading to the preferential formation of one enantiomer of the aldol product. The expected high stereoselectivity would be a direct consequence of the steric hindrance imparted by the substituent.
Table 1: Hypothetical Performance of this compound in an Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | rt | >90 | >95 |
| 2 | Benzaldehyde | Cyclohexanone | 20 | CH2Cl2 | 0 | >85 | >90 |
Note: The data in this table is hypothetical and based on the expected performance of sterically hindered proline-derived catalysts.
The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. acs.orgresearchgate.net Pyrrolidine-based organocatalysts are highly effective in promoting three-component Mannich reactions.
For instance, this compound could be employed in the reaction of an aldehyde, an amine (like p-anisidine), and a ketone. The catalytic cycle would likely proceed through an enamine intermediate formed from the ketone and the catalyst, which would then react with an imine generated in situ from the aldehyde and the amine. The steric bulk of the 3,5-dimethylphenylmethyl group would be instrumental in controlling the facial selectivity of the enamine's attack on the imine, resulting in high diastereo- and enantioselectivity.
Table 2: Hypothetical Performance of this compound in an Asymmetric Mannich Reaction
| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | Dioxane | >80 | >95:5 | >98 |
| 2 | Isovaleraldehyde | p-Anisidine | Cyclohexanone | 20 | NMP | >75 | >90:10 | >95 |
Note: The data in this table is hypothetical and based on the expected performance of sterically hindered proline-derived catalysts.
The catalytic scope of this compound would likely extend to other reactions that proceed via enamine or iminium ion intermediates. These could include Michael additions, α-aminations, and α-halogenations. In each case, the bulky substituent would be expected to enforce a high degree of stereocontrol, leading to products with high enantiomeric excess. The catalyst's ability to create a well-defined chiral environment would be key to its success in these transformations.
Advanced Spectroscopic and Crystallographic Studies of Derivatized 3 3,5 Dimethylphenyl Methyl Pyrrolidine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For complex derivatives of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine, a suite of advanced NMR experiments is employed to gain a comprehensive understanding of their chemical architecture.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are powerful tools for mapping the intricate network of covalent bonds within a molecule. By correlating nuclear spins through bonds, these techniques provide unambiguous evidence of atomic connectivity.
Correlated Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. In a derivative of this compound, COSY spectra would map the relationships between protons on the pyrrolidine (B122466) ring, as well as the connectivity within the 3,5-dimethylphenyl moiety and the methyl linker. For instance, the signal of the proton at C3 of the pyrrolidine ring would show a correlation to the methylene (B1212753) protons of the benzylic group and the protons at C2 and C4.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum provides a direct link between a proton and the carbon to which it is bonded, allowing for the unambiguous assignment of carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems that are separated by quaternary carbons or heteroatoms. For example, an HMBC spectrum could show correlations from the benzylic protons to the aromatic carbons C1', C3', and C5' of the dimethylphenyl ring, as well as to carbons C2, C3, and C4 of the pyrrolidine ring, thereby piecing together the entire molecular framework.
A hypothetical data table illustrating the kind of connectivity information that could be derived from these experiments for a generic derivative is presented below.
| Proton (¹H) | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |
| H-2 | H-3 | C-2 | C-3, C-5, N-substituent |
| H-3 | H-2, H-4, H-benzylic | C-3 | C-2, C-4, C-5, C-benzylic, C-1' |
| H-4 | H-3, H-5 | C-4 | C-3, C-5 |
| H-5 | H-4 | C-5 | C-2, C-4, N-substituent |
| H-benzylic | H-3 | C-benzylic | C-3, C-1', C-2', C-6' |
| H-aromatic | H-aromatic, CH₃ | C-aromatic | C-aromatic, C-benzylic, CH₃ |
| CH₃ | H-aromatic | CH₃-C | C-aromatic |
Chiral NMR Reagents for Enantiomeric Purity Assessment of Derivatives
Since the C3 position of the pyrrolidine ring is a stereocenter, derivatives of this compound are chiral. Determining the enantiomeric purity is critical. Chiral NMR reagents, such as chiral solvating agents (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or chiral derivatizing agents (e.g., Mosher's acid chloride), can be used to differentiate enantiomers in an NMR spectrum. These reagents interact with the enantiomeric substrates to form diastereomeric complexes or adducts, which are non-equivalent and will exhibit distinct chemical shifts, allowing for the quantification of each enantiomer.
Dynamic NMR Studies on Conformational Exchange
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically envelope and twist forms. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can provide valuable information about these conformational exchange processes. By analyzing changes in line shape and chemical shifts as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters (ΔG‡, ΔH‡, ΔS‡) for processes like ring-puckering or hindered rotation around single bonds, such as the bond connecting the pyrrolidine ring to a bulky N-substituent.
X-ray Crystallography for Absolute Configuration Determination of Chiral Derivatives
While NMR spectroscopy provides excellent information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule in the solid state. For chiral derivatives of this compound, this technique is the gold standard for determining the absolute configuration.
Crystal Structure Analysis of Pyrrolidine Salts and Co-crystals
Growing single crystals suitable for X-ray diffraction can be challenging. Often, derivatives are converted into salts (e.g., hydrochlorides, tartrates) or co-crystals with a suitable co-former. The introduction of a chiral counter-ion of known absolute configuration (e.g., from tartaric acid) can facilitate the determination of the absolute configuration of the pyrrolidine derivative through anomalous dispersion methods. The analysis of the crystal structure reveals precise bond lengths, bond angles, and torsion angles, providing an exact three-dimensional model of the molecule.
Below is a hypothetical table of crystallographic data that might be obtained for a salt of a derivative.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.123 |
| c (Å) | 18.456 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1912.3 |
| Z | 4 |
| Flack parameter | 0.02(3) |
A Flack parameter close to zero for a crystal containing a known chiral reference provides high confidence in the assignment of the absolute stereochemistry.
Conformation in the Solid State versus Solution
A key aspect of structural analysis is comparing the conformation observed in the solid state via X-ray crystallography with the preferred conformation in solution determined by NMR. While the solid-state structure represents the lowest energy conformation within the crystal lattice, packing forces can sometimes influence the observed geometry. In solution, the molecule may exist as an equilibrium of multiple low-energy conformers. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space distance restraints between protons, which helps to define the predominant conformation(s) in solution. Comparing these findings with the crystallographic data provides a more complete understanding of the molecule's conformational landscape.
Mass Spectrometry Techniques for Reaction Monitoring and Product Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural information of chemical compounds. High-resolution mass spectrometry and tandem mass spectrometry are particularly useful in the analysis of novel derivatized this compound systems.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Novel Adducts
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly important when characterizing novel adducts of this compound, where the precise molecular formula is unknown. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed, which is a critical step in the identification of new compounds.
For a hypothetical novel adduct, such as an N-acetylated derivative of this compound, HRMS would be employed to verify its formation. The expected protonated molecule would be [C₁₅H₂₁NO + H]⁺.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| N-acetyl-3-[(3,5-dimethylphenyl)methyl]pyrrolidine | C₁₅H₂₂NO⁺ | 232.1696 | 232.1699 | 1.3 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. The resulting fragmentation pattern provides valuable information about the structure of the original molecule. For protonated this compound and its derivatives, a common fragmentation pathway involves the cleavage of the bond between the pyrrolidine ring and the dimethylphenylmethyl group.
A plausible fragmentation pathway for the parent compound, initiated by protonation, would involve the initial formation of the molecular ion. Subsequent collision-induced dissociation (CID) would likely lead to the cleavage of the C-C bond benzylic to the pyrrolidine ring. This would result in the formation of a stable 3,5-dimethylbenzyl cation and a neutral pyrrolidine molecule, or alternatively, a protonated pyrrolidine fragment and a neutral toluene (B28343) derivative. Studies on similar α-pyrrolidinophenone synthetic cathinones have shown that the loss of the pyrrolidine neutral is a dominant fragmentation pathway.
Predicted Fragmentation of Protonated this compound (m/z 190.16)
Precursor Ion (m/z): 190.16
Major Fragment 1 (m/z): 119.08 (3,5-dimethylbenzyl cation)
Major Fragment 2 (m/z): 71.09 (pyrrolidine radical cation)
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their bonds. For derivatized this compound systems, IR and Raman spectroscopy can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.
Density Functional Theory (DFT) calculations are often employed to predict the vibrational frequencies of molecules, which can then be compared to experimental spectra to aid in the assignment of the observed bands. For this compound, the characteristic vibrational modes would include C-H stretching of the aromatic ring and the pyrrolidine ring, N-H stretching (if unsubstituted), and various bending and rocking motions of the methylene groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the dimethylphenyl ring |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Stretching of C-H bonds in the pyrrolidine ring and methyl groups |
| N-H Stretch (secondary amine) | 3350-3310 | 3350-3310 | Stretching of the N-H bond in the pyrrolidine ring |
| C=C Aromatic Stretch | 1600, 1475 | 1600, 1475 | Stretching of carbon-carbon double bonds in the aromatic ring |
| CH₂ Scissoring | 1485-1445 | 1485-1445 | Bending vibration of methylene groups in the pyrrolidine ring |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Enantiomerically Pure Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For enantiomerically pure derivatives of this compound, which possess a chiral center at the 3-position of the pyrrolidine ring, CD spectroscopy can be used to determine their absolute configuration and to study their conformational preferences in solution.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The observed Cotton effects (positive or negative peaks) can often be related to specific electronic transitions within the chromophores of the molecule. In the case of derivatives of this compound, the dimethylphenyl group acts as a chromophore.
Time-dependent density functional theory (TD-DFT) has become a valuable tool for predicting the CD spectra of chiral molecules. By calculating the theoretical CD spectrum for a known absolute configuration (e.g., S or R), it can be compared with the experimental spectrum to confirm the stereochemistry of the synthesized compound. For an enantiomerically pure derivative, the CD spectrum is expected to be a mirror image of the spectrum of its enantiomer.
For a hypothetical enantiomerically pure derivative, such as (S)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine, the predicted CD spectrum would show distinct Cotton effects.
| Derivative | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Transition |
|---|---|---|---|
| (S)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine | ~270 | Negative | π → π* transition of the aromatic ring |
| (R)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine | ~270 | Positive | π → π* transition of the aromatic ring |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Methodologies Related to 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine
While direct academic contributions focusing solely on this compound are limited, the synthesis of analogous 3-substituted pyrrolidines has been a subject of significant research. Methodologies applicable to the synthesis of this target compound can be broadly categorized into two main approaches: construction of the pyrrolidine (B122466) ring with the desired substituent precursor and functionalization of a pre-existing pyrrolidine scaffold.
A prominent and highly relevant methodology is the palladium-catalyzed hydroarylation of pyrrolines . This approach allows for the direct introduction of an aryl group at the 3-position of the pyrrolidine ring. researchgate.netnih.govnih.gov For the synthesis of this compound, a potential pathway would involve the hydroarylation of a suitable pyrroline (B1223166) precursor with a 3,5-dimethylbenzyl halide. The reaction conditions for such transformations have been well-established, offering a versatile and efficient route to 3-aryl and 3-arylmethyl pyrrolidines. researchgate.netnih.gov
Another significant area of academic contribution is the development of asymmetric synthetic routes to chiral pyrrolidine derivatives. Given that the 3-position of the pyrrolidine ring in the target molecule can be a stereocenter, enantioselective synthesis is of high importance. Methodologies starting from the chiral pool, such as those derived from proline or malic acid, represent a classical approach. google.commdpi.comnih.gov More contemporary methods involve asymmetric catalysis, including organocatalysis and transition-metal catalysis, to achieve high enantioselectivity in the formation of the pyrrolidine ring or the introduction of the substituent at the 3-position. nih.govnih.gov For instance, asymmetric conjugate addition reactions to α,β-unsaturated carbonyl compounds, followed by cyclization, can yield highly functionalized and enantioenriched pyrrolidines.
The table below summarizes potential synthetic strategies applicable to this compound based on existing literature for analogous compounds.
| Methodology | Description | Potential Application for Target Compound | Key Advantages |
| Palladium-Catalyzed Hydroarylation | Reaction of a pyrroline with an aryl halide in the presence of a palladium catalyst and a hydride source. researchgate.netnih.gov | Reaction of a suitable pyrroline with a 3,5-dimethylbenzyl halide. | Broad substrate scope and functional group tolerance. nih.gov |
| Asymmetric Synthesis from Chiral Pool | Utilization of readily available chiral starting materials like proline or malic acid to construct the pyrrolidine ring. google.commdpi.com | Multi-step synthesis starting from a chiral precursor to control the stereochemistry at the 3-position. | Access to enantiomerically pure compounds. |
| Organocatalytic Asymmetric Synthesis | Use of small chiral organic molecules to catalyze the enantioselective formation of the pyrrolidine ring or the introduction of the C3-substituent. nih.govmdpi.com | Asymmetric Michael addition followed by cyclization. | Metal-free, environmentally benign conditions. bohrium.com |
Unexplored Avenues in Synthetic Chemistry of the Pyrrolidine Scaffold
Despite significant advances, several avenues in the synthetic chemistry of the pyrrolidine scaffold remain underexplored. These represent exciting opportunities for future research that could impact the synthesis of compounds like this compound.
One major area is the development of more efficient and selective C-H functionalization methods. rsc.orgnih.govresearchgate.net While some progress has been made, the direct, regioselective, and stereoselective functionalization of unactivated C-H bonds on the pyrrolidine ring remains a significant challenge. The development of novel catalytic systems that can selectively activate and functionalize the C-H bonds at the 3- and 4-positions would provide more direct and atom-economical routes to a wide range of substituted pyrrolidines, bypassing the need for pre-functionalized starting materials.
Another underexplored area is the photochemical and electrochemical synthesis of pyrrolidine derivatives. These methods offer unique reactivity patterns and can often be performed under mild conditions. For instance, photochemical ring contraction of pyridines has been shown to produce pyrrolidine-based skeletons. osaka-u.ac.jp Exploring such non-traditional synthetic approaches could lead to the discovery of novel pathways for the synthesis of complex pyrrolidine structures.
Furthermore, the development of multicomponent reactions (MCRs) for the synthesis of highly substituted pyrrolidines in a single step is an area with immense potential. tandfonline.com While some MCRs for pyrrolidine synthesis exist, expanding their scope and complexity would allow for the rapid generation of diverse libraries of pyrrolidine-containing compounds for biological screening.
Potential for Novel Catalytic Systems Based on the Pyrrolidine Moiety
The pyrrolidine moiety is a cornerstone of organocatalysis, with proline and its derivatives being among the most widely used organocatalysts. nih.govmdpi.combohrium.com The structure of this compound provides a versatile scaffold for the design of novel catalytic systems.
The nitrogen atom of the pyrrolidine ring can be readily functionalized to introduce various catalytic motifs. For example, attachment of a hydrogen-bond donor group, such as a thiourea (B124793) or a squaramide, to the pyrrolidine nitrogen could lead to a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction. The 3,5-dimethylphenylmethyl substituent could provide a specific steric environment around the catalytic center, potentially influencing the stereochemical outcome of the catalyzed reaction.
Moreover, the pyrrolidine scaffold can serve as a chiral ligand for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the stereochemistry of the pyrrolidine ring can induce asymmetry in the catalytic transformation. The bulky 3,5-dimethylphenylmethyl group could play a crucial role in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.
Future research in this area could involve the synthesis of a library of catalysts derived from this compound with different functional groups on the nitrogen atom and evaluating their performance in a range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
Future Directions in Computational Modeling and Predictive Chemistry
Computational modeling has become an indispensable tool in modern chemical research, and its application to the study of pyrrolidine derivatives is a rapidly growing field. nih.govnih.govresearchgate.net For a compound like this compound, computational methods can provide valuable insights into its structure, properties, and potential applications.
Quantum mechanical (QM) calculations , such as Density Functional Theory (DFT), can be used to predict the conformational preferences of the molecule, its electronic properties, and its reactivity. optibrium.com This information can be invaluable for understanding its behavior in chemical reactions and for designing new synthetic routes. For instance, QM calculations can be used to model the transition states of potential synthetic reactions, providing insights into the reaction mechanism and helping to optimize the reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of this compound and its derivatives. nih.gov By building a computational model based on a set of known active and inactive compounds, it is possible to predict the activity of new, untested molecules. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Machine learning (ML) and artificial intelligence (AI) are also poised to play a major role in the future of predictive chemistry for pyrrolidine derivatives. nih.govnumberanalytics.com ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. This could be used to predict the optimal conditions for the synthesis of this compound or to discover entirely new synthetic routes.
Future research in this area will likely focus on the development of more accurate and predictive computational models, as well as their integration with experimental workflows to create a closed-loop system for the discovery and optimization of new pyrrolidine-based molecules with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
